Structural Determinants of Pharmacological Divergence: 14-Oxo-Yohimban vs. 17-Hydroxy-Yohimban-16-Carboxylate Scaffolds
The target compound sempervilam (3,11,12,21-tetrahydro-1H-yohimban-14-one) is structurally differentiated from yohimbine (methyl 17α-hydroxy-yohimban-16α-carboxylate) by the absence of the C-16 carbomethoxy ester and C-17 hydroxyl groups and the presence of a C-14 ketone in a fully aromatized C/D ring system [1]. Yohimbine exhibits pKi values of 8.52 (α2A), 8.00 (α2B), and 9.17 (α2C) at human adrenoceptor subtypes, with an IC50 of 0.6 μM in functional alpha-2 antagonism assays; rauwolscine shows greater alpha-2 selectivity than yohimbine, while corynanthine preferentially targets alpha-1 receptors [2]. No corresponding binding, functional, or selectivity data exist for sempervilam at any of these receptor systems in the public domain. The structural divergence—specifically the replacement of hydrogen-bond-donating hydroxyl with a hydrogen-bond-accepting ketone and the loss of the ester moiety—is predicted to fundamentally alter the hydrogen-bonding network required for alpha-2 adrenoceptor recognition, but this remains experimentally unverified [1].
| Evidence Dimension | Structural features relevant to adrenoceptor pharmacophore recognition |
|---|---|
| Target Compound Data | C19H16N2O; C-14 ketone; no C-16 ester; no C-17 hydroxyl; fully aromatic C/D rings |
| Comparator Or Baseline | Yohimbine: C21H26N2O3; C-16 carbomethoxy ester; C-17α hydroxyl; partially saturated ring E. Rauwolscine: C21H26N2O3; C-16 carbomethoxy ester; C-17α hydroxyl (17-epimer of yohimbine). Corynanthine: C21H26N2O3; C-16 carbomethoxy ester; C-17α hydroxyl (diastereomer). |
| Quantified Difference | Qualitative structural difference only; no quantitative pharmacological comparison data available |
| Conditions | Structural comparison based on published chemical structures and established yohimbane SAR literature |
Why This Matters
Procurement of sempervilam instead of yohimbine or its diastereomers is mandated when the research objective requires the 14-oxo-yohimban scaffold—a structurally distinct chemotype—rather than the 17-hydroxy-16-carboxylate motif, as pharmacological extrapolation between these scaffolds has no experimental validation.
- [1] P-27: New Indole Alkaloids from Gelsemium Plants and their Cytotoxic Activity on Tumor Cells. Symposium on the Chemistry of Natural Products, 2006, 48, 319-324. View Source
- [2] Yohimbine hydrochloride: α2 adrenoceptor antagonist (pKi = 8.52, 8.00, 9.17 for α2A, α2B, α2C; IC50 = 0.6 μM). Abcam/Tocris technical datasheet. View Source
